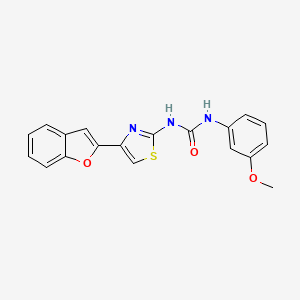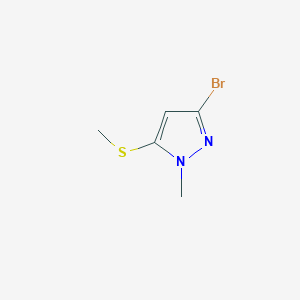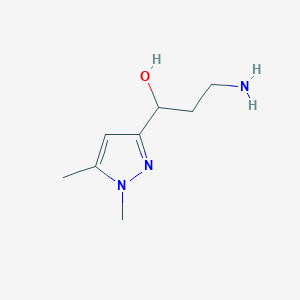
4-Carbamoyl-1,2,3,6-tetrahydropyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and are often used in various fields of scientific research. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride can be synthesized through a multi-component reaction involving aromatic aldehyde, ethyl cyanoacetate, acetoacetanilide, and ammonium acetate in ethanol under microwave irradiation conditions . This method is advantageous due to its simplicity, short reaction times, and high yields.
Industrial Production Methods
Industrial production of 1,2,3,6-tetrahydropyridine-4-carboxamide hydrochloride typically involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is preferred due to its efficiency and reduced energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 1,2,3,6-tetrahydropyridine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate protein interactions, leading to various biological effects. The compound’s ability to cross the blood-brain barrier makes it particularly useful in neurological research .
Comparación Con Compuestos Similares
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydropyridine: This compound has a similar structure but different biological activities.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Phenyl-1,2,3,6-tetrahydropyridine: Used in studies related to oxidative stress and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C6H11ClN2O |
|---|---|
Peso molecular |
162.62 g/mol |
Nombre IUPAC |
1,2,3,6-tetrahydropyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c7-6(9)5-1-3-8-4-2-5;/h1,8H,2-4H2,(H2,7,9);1H |
Clave InChI |
FFRKSBLPSJYACR-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC=C1C(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylicacid](/img/structure/B13576716.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B13576721.png)
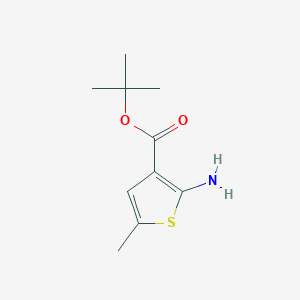
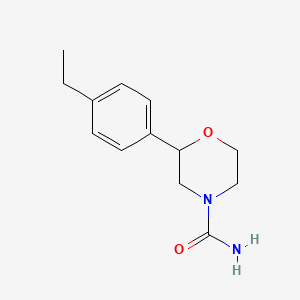

![5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylicacid](/img/structure/B13576738.png)
![tert-butyl6-bromo-3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13576749.png)


